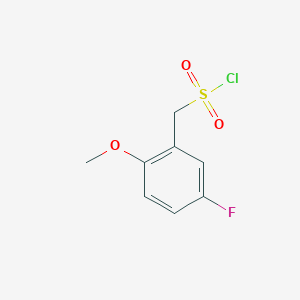

(5-Fluoro-2-methoxyphenyl)methanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(5-Fluoro-2-methoxyphenyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1505586-29-7 . It has a molecular weight of 238.67 . The IUPAC name for this compound is also "this compound" .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 238.66 . The compound’s boiling point and other specific properties are not mentioned in the available resources .Applications De Recherche Scientifique

Efficient Synthesis of Disulfonylmethane Derivatives

A new synthetic protocol has been developed for the preparation of α-fluoro(disulfonyl)methane and its analogues, showcasing the compound's utility as a versatile synthon in the creation of fluoromethylated organic molecules. This approach leverages a C–S bond-forming strategy for various substrates with high efficiency and selectivity (Prakash et al., 2010).

Sodium Insertion in Vanadium Pentoxide

Methanesulfonyl chloride forms a room temperature ionic liquid with AlCl3, and its electrochemical properties in this medium have been explored, specifically for the reversible intercalation of sodium into vanadium pentoxide films. This research underscores its potential applications in energy storage and battery technology (Su et al., 2001).

Enantioselective Allylic Alkylation

The compound has been utilized in iridium-catalyzed regio- and enantioselective allylic alkylation, yielding fluorobis(phenylsulfonyl)methylated compounds. This process demonstrates its role in synthesizing enantiopure compounds with potential applications in drug development and synthesis (Liu et al., 2009).

Synthesis of Diethyltin-based Assemblies

Research has shown that diethyltin(methoxy)methanesulfonate reacts with t-butylphosphonic acid, leading to the synthesis of three-dimensional self-assemblies. These findings may have implications for materials science, particularly in the construction of novel molecular architectures (Shankar et al., 2011).

Novel Therapeutic Agents

Another application is in the synthesis of antitumor 4-[1-(arylsulfonyl-1H-indol-2-yl)]-4-hydroxycyclohexa-2,5-dien-1-ones via Sonogashira reactions. This method allows for the incorporation of various substituents into the arylsulfonyl moiety, highlighting the compound's potential in medicinal chemistry for cancer treatment (McCarroll et al., 2007).

Safety and Hazards

The safety information for “(5-Fluoro-2-methoxyphenyl)methanesulfonyl chloride” indicates that it is dangerous and belongs to class 8 . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Propriétés

IUPAC Name |

(5-fluoro-2-methoxyphenyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO3S/c1-13-8-3-2-7(10)4-6(8)5-14(9,11)12/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKBVDGJHIQZCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 2-(2-((4-oxo-4H-chromene-3-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/no-structure.png)

![8,8-Dichloro-4-methyl-3,5-dioxabicyclo[5.1.0]octane](/img/structure/B2751549.png)

![ethyl ({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetate](/img/structure/B2751551.png)

![5-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole](/img/structure/B2751552.png)

![2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2751562.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2751566.png)

![Tert-butyl 1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane]-5-carboxylate](/img/structure/B2751567.png)